6-(Biphenyl-4-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[1,1’-biphenyl]-4-yl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 6-[1,1’-biphenyl]-4-yl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of substituted phenyl isothiocyanate with a suitable triazole precursor. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[1,1’-biphenyl]-4-yl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, antioxidant, and antiviral activities.
Industry: It is used in the development of nonlinear optical materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 6-[1,1’-biphenyl]-4-yl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it inhibits shikimate dehydrogenase, disrupting the biosynthesis of essential metabolites in Mycobacterium tuberculosis . This inhibition leads to the depletion of chorismate, ultimately affecting the survival of the bacteria.
Comparison with Similar Compounds
Similar compounds to 6-[1,1’-biphenyl]-4-yl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazole derivatives such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent.
Trazodone: An antidepressant.
Nefazodone: Another antidepressant
Properties
Molecular Formula |
C17H14N4S2 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4S2/c1-22-11-15-18-19-17-21(15)20-16(23-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
QOWHPFYTXWBBPC-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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